molecular formula C8H8N4O2S B12888805 N-Phenyl-1H-1,2,4-triazole-3-sulfonamide

N-Phenyl-1H-1,2,4-triazole-3-sulfonamide

Cat. No.: B12888805
M. Wt: 224.24 g/mol
InChI Key: DUZNESVJKIXOMX-UHFFFAOYSA-N
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Description

N-Phenyl-1H-1,2,4-triazole-3-sulfonamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a 1,2,4-triazole ring linked to a sulfonamide group, a structure known to confer potent biological activity and serve as a versatile pharmacophore. Research into closely related analogs has demonstrated substantial potential. Notably, compounds based on the N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine scaffold have been identified as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, exhibiting picomolar activity against wild-type virus and retaining efficacy against clinically relevant mutant strains . These findings highlight the value of this chemical class in developing new antiviral agents. Furthermore, 1,2,4-triazole-sulfonamide hybrids are extensively investigated for their enzyme inhibitory properties . They show promising activity against various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in neurological research, as well as carbonic anhydrase isoforms . The structural motif is also prevalent in studies for anticancer and antifungal applications , underscoring its broad utility. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N4O2S

Molecular Weight

224.24 g/mol

IUPAC Name

N-phenyl-1H-1,2,4-triazole-5-sulfonamide

InChI

InChI=1S/C8H8N4O2S/c13-15(14,8-9-6-10-11-8)12-7-4-2-1-3-5-7/h1-6,12H,(H,9,10,11)

InChI Key

DUZNESVJKIXOMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=NC=NN2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of N-Phenyl-1H-1,2,4-triazole-3-sulfonamide Core Structure

The construction of the fundamental this compound scaffold relies on established organic reactions, primarily focusing on the sequential or convergent formation of the triazole ring and the sulfonamide group.

Cyclocondensation Reactions for 1,2,4-Triazole-3-sulfonamide Formation

Cyclocondensation reactions are a cornerstone in the synthesis of the 1,2,4-triazole (B32235) ring system. These reactions typically involve the condensation and subsequent cyclization of precursors containing the necessary nitrogen and carbon atoms. A common strategy involves the reaction of hydrazides or related compounds with reagents that provide the remaining carbon atom of the heterocycle.

For instance, the synthesis can commence with the fusion of a carboxylic acid with thiocarbohydrazide, often facilitated by microwave irradiation, which leads to the formation of a 1,2,4-triazole-3-thiol intermediate. pensoft.net This thiol can then be further functionalized. Another established method is the Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide to form a 3,5-disubstituted-1,2,4-triazole. scispace.com Similarly, the Einhorn–Brunner reaction achieves the synthesis of 1,2,4-triazoles through the condensation of hydrazines with diacylamines in the presence of a weak acid. scispace.com These classical methods provide reliable pathways to the core triazole structure.

Sulfonylation Reactions for Sulfonamide Moiety Introduction

The introduction of the sulfonamide moiety is a critical step in the synthesis of the target compound. This can be achieved by reacting a pre-formed 1,2,4-triazole nucleus containing an amino group or a thiol group with a suitable sulfonyl chloride.

A direct and effective method involves the reaction of a 1,2,4-triazole-3-thiol with an aryl sulfonyl chloride, such as 4-acetamidobenzene sulfonyl chloride. pensoft.net This reaction is typically carried out in a suitable solvent like tetrahydrofuran (THF) with a base, such as pyridine, to neutralize the hydrogen chloride byproduct. pensoft.net The sulfonamide linkage is formed through the nucleophilic attack of the triazole derivative on the electrophilic sulfur atom of the sulfonyl chloride. More advanced and modular approaches for forming arylsulfonamide bonds include transition-metal-free photocatalytic strategies that couple aryl radicals (generated from precursors like aryl triflates), a sulfur dioxide surrogate, and an amine. rsc.org

Advanced Synthetic Approaches for this compound Derivatives

Modern synthetic chemistry offers several advanced strategies for the efficient assembly of complex molecules like this compound derivatives. These methods often provide advantages in terms of reaction speed, yield, and the ability to generate diverse molecular libraries.

Click Chemistry Strategies for Triazole-Linked Sulfonamides

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful tool for forging linkages between different molecular fragments. researchgate.netnih.gov This reaction forms a stable 1,2,3-triazole ring and is renowned for its high efficiency, selectivity, and mild reaction conditions. nih.govresearchgate.net

In the context of triazole-sulfonamides, this strategy is used to connect a sulfonamide-bearing fragment with another molecular component. daneshyari.com The synthesis involves designing one precursor with a terminal alkyne and another with an azide group. The CuAAC reaction then "clicks" these two pieces together, forming a 1,4-disubstituted 1,2,3-triazole that links the sulfonamide pharmacophore to another desired moiety. nih.gov This approach is highly modular, allowing for the rapid synthesis of a library of derivatives by varying the alkyne and azide components. researchgate.net Efficient synthesis of 1-sulfonyl-1,2,3-triazoles can also be achieved using CuAAC with in-situ generated copper(I) acetylides and sulfonyl azides. acs.org

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. rsc.org MCRs are valued for their atom economy, procedural simplicity, and ability to quickly generate molecular complexity.

Several MCRs have been developed for the synthesis of 1,2,4-triazole scaffolds. One such process allows for the direct synthesis of 1-aryl-1,2,4-triazoles from anilines in a single reactor. nih.gov Another reported method is a metal-free, base-promoted, three-component reaction that links 1,3-diones, β-nitrostyrenes, and hydrazones to create 1,2,4-triazole-based hybrids. rsc.org Four-component reactions, sometimes assisted by ultrasonic irradiation, have also been utilized to synthesize functionalized 1,2,4-triazole derivatives in good to excellent yields. researchgate.net These MCRs provide a convergent and efficient pathway to the triazole core and its complex derivatives. nih.govfrontiersin.org

Microwave and Ultrasound-Assisted Synthesis Protocols

The application of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized organic synthesis by dramatically reducing reaction times, increasing yields, and often leading to cleaner reactions.

Microwave-Assisted Synthesis: This technique utilizes microwave energy to heat reactions rapidly and uniformly. pnrjournal.com It has been successfully applied to the synthesis of various 1,2,4-triazole derivatives, including those containing sulfonamide groups. nih.govnih.gov For example, the cyclization of carboxylic acids with thiocarbohydrazide to form the triazole ring can be completed in minutes under microwave irradiation, compared to hours with conventional heating. pensoft.net This acceleration is attributed to the efficient absorption of microwave energy by polar molecules, leading to rapid heating. pnrjournal.com

Ultrasound-Assisted Synthesis: Sonication, the use of ultrasound energy, promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. Ultrasound has been effectively used in the one-pot, multi-component synthesis of 1,2,4-triazole derivatives, leading to high yields in significantly shorter reaction times compared to conventional methods. researchgate.net The synthesis of various triazole-based hybrids has been shown to be more efficient under ultrasonic irradiation, often resulting in purer products. mdpi.comnih.gov

The table below compares conventional heating with microwave and ultrasound-assisted methods for the synthesis of 1,2,4-triazole derivatives, highlighting the advantages of these modern techniques.

MethodReaction TimeYieldReference
Conventional Heating 16–26 hours60–75% mdpi.com
Ultrasound-Assisted 40–80 minutes75–89% mdpi.com
Conventional Heating Several hoursLower Yields nih.gov
Microwave-Assisted 33–90 seconds82% nih.gov

Regioselective Synthesis Considerations

The regioselective synthesis of this compound presents a significant challenge due to the multiple nitrogen atoms within the 1,2,4-triazole ring, each offering a potential site for substitution. Achieving the desired 1-phenyl substitution pattern requires careful consideration of the synthetic strategy. Two primary retrosynthetic approaches can be envisioned: the initial formation of a 1-phenyl-1,2,4-triazole scaffold followed by the introduction of the sulfonamide group at the 3-position, or the construction of the 1,2,4-triazole-3-sulfonamide core followed by a regioselective N-phenylation.

The first approach often provides better control over regioselectivity. For instance, the cyclization of N-phenyl-substituted precursors can lead directly to the desired 1-phenyl-1,2,4-triazole ring. A plausible route involves the reaction of phenylhydrazine (B124118) with a suitable synthon that already contains a precursor to the sulfonamide group. General methods for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles often involve the condensation of hydrazines with diacylamines or similar precursors researchgate.net. While the target molecule is a disubstituted triazole, the principles of regioselective cyclization remain relevant.

Alternatively, the widely utilized copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," offers a powerful tool for the regioselective synthesis of 1,2,3-triazoles, and analogous principles can be applied to the synthesis of 1,2,4-triazoles nih.govresearchgate.netresearchgate.netbohrium.comacs.orgnih.gov. Although more commonly associated with 1,2,3-triazoles, related methodologies can be adapted for 1,2,4-triazole synthesis mdpi.comfrontiersin.orgnih.gov. A potential strategy could involve the [3+2] cycloaddition of nitrile imines with a suitable cyanamide derivative to form the 1,2,4-triazole ring with the desired substitution pattern mdpi.com.

The second approach, involving the direct N-phenylation of a pre-formed 1,2,4-triazole-3-sulfonamide, is often complicated by the formation of a mixture of regioisomers. The alkylation or arylation of unsymmetrically substituted 1,2,4-triazoles can occur at the N1, N2, or N4 positions mdpi.com. The distribution of these isomers is influenced by factors such as the nature of the substituent at the 3-position, the arylating agent, the catalyst, and the reaction conditions. For example, in the synthesis of 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazoles, different regioisomers can be obtained depending on the synthetic route mdpi.com.

A hypothetical regioselective synthesis could proceed as outlined in the following table:

StepReactantsReagents and ConditionsProductRationale for Regioselectivity
1Phenylhydrazine, Chlorosulfonyl isocyanateEt3N, THF, 0 °C to rt1-Phenyl-3-(chlorosulfonyl)-1,2,4-triazolidin-5-oneThe initial reaction is expected to occur at the more nucleophilic nitrogen of phenylhydrazine, setting the stage for the 1-phenyl substitution pattern.
21-Phenyl-3-(chlorosulfonyl)-1,2,4-triazolidin-5-onePCl5, POCl3, heat3-Chloro-1-phenyl-1H-1,2,4-triazole-5-sulfonyl chlorideAromatization of the triazole ring.
33-Chloro-1-phenyl-1H-1,2,4-triazole-5-sulfonyl chlorideNH4OH (aq)3-Chloro-1-phenyl-1H-1,2,4-triazole-5-sulfonamideAmmonolysis of the sulfonyl chloride.
43-Chloro-1-phenyl-1H-1,2,4-triazole-5-sulfonamideH2, Pd/C, Et3NThis compoundReductive dehalogenation of the chloro-substituted triazole.

Functionalization and Derivatization Strategies

The chemical scaffold of this compound offers multiple sites for functionalization and derivatization, allowing for the systematic modification of its structure to explore structure-activity relationships for various applications nih.gov. The primary sites for modification are the phenyl ring, the triazole ring, and the sulfonamide group.

Functionalization of the Phenyl Ring: The phenyl group attached to the N1 position of the triazole ring is susceptible to electrophilic aromatic substitution reactions. Depending on the directing effects of the triazole moiety, which is generally considered to be electron-withdrawing, substitution is likely to occur at the meta and para positions. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation can be employed to introduce a variety of functional groups onto the phenyl ring. These modifications can significantly impact the compound's physicochemical properties, such as lipophilicity and electronic character nih.gov.

Functionalization of the Triazole Ring: The 1,2,4-triazole ring itself can be a target for derivatization, although it is generally a stable aromatic system nih.gov. Direct C-H functionalization of the triazole ring can be challenging but may be achieved under specific catalytic conditions. More commonly, derivatization of the triazole ring involves the introduction of substituents during the synthetic process, as discussed in the regioselective synthesis section. However, if a suitable leaving group is present on the triazole ring, nucleophilic substitution reactions can be performed.

Functionalization of the Sulfonamide Group: The sulfonamide moiety (-SO₂NH₂) is a versatile functional group that can be readily derivatized. The hydrogen atoms on the nitrogen are acidic and can be deprotonated with a base, allowing for N-alkylation or N-arylation to produce secondary or tertiary sulfonamides. Furthermore, the sulfonamide can be hydrolyzed back to the corresponding sulfonic acid, which can then be converted to a sulfonyl chloride. This sulfonyl chloride is a key intermediate that can react with a wide range of nucleophiles, such as amines, alcohols, and phenols, to generate a diverse library of sulfonamide derivatives, including sulfamides and sulfonate esters ekb.eg.

The following table outlines potential derivatization strategies for this compound:

Site of DerivatizationReaction TypeReagents and ConditionsPotential Products
Phenyl RingNitrationHNO₃, H₂SO₄N-(Nitrophenyl)-1H-1,2,4-triazole-3-sulfonamide
Phenyl RingHalogenationBr₂, FeBr₃N-(Bromophenyl)-1H-1,2,4-triazole-3-sulfonamide
Phenyl RingFriedel-Crafts AcylationRCOCl, AlCl₃N-(Acylphenyl)-1H-1,2,4-triazole-3-sulfonamide
Sulfonamide NitrogenN-AlkylationR-X, Base (e.g., K₂CO₃)N-Alkyl-N-phenyl-1H-1,2,4-triazole-3-sulfonamide
Sulfonamide NitrogenReaction with IsocyanatesR-NCON-(Alkylcarbamoyl)-N-phenyl-1H-1,2,4-triazole-3-sulfonamide
Sulfonamide GroupHydrolysis and Chlorination1. H₃O⁺, heat; 2. SOCl₂ or PCl₅1-Phenyl-1H-1,2,4-triazole-3-sulfonyl chloride
Sulfonyl ChlorideReaction with AminesR¹R²NHN,N-Disubstituted-1-phenyl-1H-1,2,4-triazole-3-sulfonamides

These derivatization strategies allow for the fine-tuning of the molecule's properties, which is crucial in the development of new compounds with specific biological activities chemmethod.comresearchgate.net. The synthesis of a variety of sulfonamide-containing triazoles has been reported, highlighting the importance of this class of compounds in medicinal chemistry nih.govresearchgate.netresearchgate.netbohrium.comekb.eg.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of N-Phenyl-1H-1,2,4-triazole-3-sulfonamide Analogues

Quantum chemical studies delve into the electronic structure of molecules to elucidate their reactivity and properties. For this compound analogues, these methods offer insights into their intrinsic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It has been widely applied to study triazole and sulfonamide derivatives to understand their geometrical structures, vibrational frequencies, and chemical reactivity. researchgate.netdoaj.org DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometries and calculate parameters such as bond lengths and angles. doaj.org

In studies of 1,2,4-triazole (B32235) derivatives, DFT has been used to calculate geometrical parameters, analyze spectroscopic properties (IR and NMR), and explore optoelectronic behavior. nih.gov For instance, research on novel 1,2,3-triazole-based sulfonamides utilized DFT for geometry optimization and to make reasonable assignments of vibrational bands and chemical shifts, which were found to be in compliance with experimental findings. researchgate.net Furthermore, DFT calculations can elucidate the structures of thiopropargylated-1,2,4-triazole precursors and their subsequent cycloaddition products. nih.govacs.org The theory also helps in understanding protonation sites; in the case of 1,2,4-triazole, DFT calculations have been used to determine that the N4 position is the most favorable site for protonation. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity, kinetic stability, and polarizability. doaj.orgnih.gov A smaller energy gap suggests higher reactivity and greater ease of intramolecular charge transfer. nih.gov

For triazole-based sulfonamides and related structures, FMO analysis helps predict their chemical behavior. researchgate.net In one study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, the HOMO and LUMO charge densities were analyzed to understand charge transfer within the molecules. nih.gov The analysis revealed that for the HOMO, charge density primarily resides on specific fragments of the molecule, while for the LUMO, it is located on other parts, indicating effective charge transfer that is beneficial for applications like nonlinear optics (NLO). nih.gov Global reactivity descriptors such as hardness (η), electronegativity (χ), and softness (δ) are often calculated from HOMO and LUMO energies to further quantify the chemical reactivity and stability of these compounds. doaj.orgnih.gov

Table 1: Frontier Molecular Orbital (FMO) Data for a Selected Triazole Derivative (Compound 7c) nih.gov
ParameterEnergy (eV)
EHOMO-6.851
ELUMO-2.233
Energy Gap (ΔE)4.618

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. doaj.org The MEP map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, colored in shades of blue). researchgate.netnih.gov

For triazole and amide-containing molecules, MEP maps reveal characteristic features. Studies show that negative potential lobes are typically found around the nitrogen atoms of the triazole ring and the oxygen atom of a carbonyl or sulfonyl group, indicating these are likely sites for electrophilic attack. researchgate.netnih.gov Conversely, positive potential is often located around hydrogen atoms, particularly those bonded to nitrogen (amide N-H), marking them as sites for nucleophilic attack. nih.gov Comparing the ESP maps of different bioisosteric moieties, such as a 1,2,4-triazole ring and a trans-amide group, can reveal similarities in their electrostatic nature, which is crucial for drug design. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are indispensable for studying the dynamic behavior of ligands and their interactions with biological macromolecules, providing a bridge between static structural information and biological function.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. pensoft.net This method is widely used to understand ligand-target interactions and to screen virtual libraries of compounds for potential biological activity. Docking studies on this compound analogues have been performed against various targets, including human carbonic anhydrase (hCA) isozymes, kinases, and microbial enzymes. nih.govresearchgate.netnih.gov

These studies provide detailed insights into the binding modes of the ligands. For example, docking of triazole benzene (B151609) sulfonamide derivatives into the active site of hCA IX revealed key interactions, such as hydrogen bonding between the sulfonamide group and residues like Thr200 and Thr201, as well as with the catalytic zinc ion. nih.gov Pi-pi stacking interactions with residues like Gln92 and Val130 are also frequently observed. nih.gov The results are often quantified by a binding affinity score (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. rsc.org For instance, a designed triazole benzene sulfonamide derivative (compound 27) showed a predicted binding affinity of -9.2 kcal/mol with the hCA IX protein (PDB: 5FL4). rsc.org Similarly, docking of indole-triazole hybrids against the AKT1 enzyme has been used to rationalize their anticancer activity. researchgate.net

Table 2: Selected Molecular Docking Results for Triazole Sulfonamide Analogues against Carbonic Anhydrase IX (PDB: 5FL4) nih.govrsc.org
CompoundBinding Affinity (kcal/mol)Key Interacting Residues
Compound 1-8.1Val130, Asp131, Thr200, Thr201, Leu91, Zn264
Compound 20-8.1Gln92, Val130
Compound 24-8.3Thr200, Thr201, Leu199, Val130, Gln92, Asp131
Compound 27-9.2Gln92, Thr200, Asn66, His68

Molecular Dynamics (MD) simulations provide a dynamic view of the conformational behavior of a ligand-receptor complex over time. nih.govnih.gov These simulations are used to assess the stability of the docked pose and to analyze the flexibility and movement of both the ligand and the protein. pensoft.net For triazole sulfonamide analogues, MD simulations, often run for periods such as 100 nanoseconds, confirm the stability of the binding predicted by docking. rsc.org

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the deviation of the protein-ligand complex from its initial conformation, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual residues. rsc.org Other analyses like the Radius of Gyration (RoG) and Solvent Accessible Surface Area (SASA) provide further insights into the compactness and solvent exposure of the complex. rsc.org For example, MD simulations of a triazole benzene sulfonamide derivative (compound 27) complexed with hCA IX showed stable RMSD and RMSF values, confirming a stable binding within the active site. rsc.org Similarly, MD simulations have been used to understand the interaction mechanism of 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists with the estrogen-related receptor α (ERRα), revealing that interactions with a hydrophobic interlayer had a significant impact on biological activity. nih.govnih.gov

Free Energy Calculations (e.g., MM/PBSA)

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is a widely used method to estimate the free energy of binding of a ligand to a biological macromolecule. This calculation is critical for ranking potential drug candidates and understanding the forces driving molecular recognition.

In studies of related triazole compounds, MM/PBSA has been instrumental in evaluating binding potential. For instance, in the investigation of T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) inhibitors, MM/PBSA binding free energy calculations were performed to provide a detailed quantitative analysis of binding interactions. nih.gov One study identified a candidate, HIT104310526 (N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide), which showed a superior binding affinity with a low binding free energy of -82.87 kcal/mol, indicating high stability. nih.gov In contrast, another compound, N-(4-(8-chloro-2-methyl-5-oxo-5,6-dihydro- nih.govnih.govresearchgate.nettriazolo[1,5-c]quinazolin-9-yl)-3-methylphenyl)-1H-imidazole-2-sulfonamide, had a less favorable binding free energy of -72.87 kcal/mol. nih.gov These calculations, often performed on poses obtained from molecular docking and refined through molecular dynamics (MD) simulations, help confirm the stability and affinity of a compound within a target's binding pocket. nih.gov

The general approach involves running MD simulations of the receptor-ligand complex to generate a series of snapshots. The binding free energy (ΔG_bind) is then calculated for these snapshots. A lower and more stable ΔG_bind value over the simulation time reflects enhanced binding stability and affinity. nih.govpensoft.net This method has been successfully applied to various 1,2,4-triazole derivatives to assess their potential as antioxidant agents, where it helps in understanding the structure-activity relationship and identifying promising inhibitors of specific enzymes. pensoft.netresearchgate.net

Table 1: Illustrative MM/PBSA Binding Free Energies for TIM-3 Inhibitors This table showcases data for related triazole compounds to illustrate the application of MM/PBSA calculations.

Compound NameAverage MM/PBSA ΔG_bind (kcal/mol)
HIT104310526-82.87 nih.gov
HIT100058889-77.84 nih.gov
N-(4-(8-chloro-2-methyl-5-oxo-5,6-dihydro- nih.govnih.govresearchgate.nettriazolo[1,5-c]quinazolin-9-yl)-3-methylphenyl)-1H-imidazole-2-sulfonamide-72.87 nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are essential computational strategies that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new molecules and for guiding the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that link chemical structure to biological activity. In the context of triazole derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed to understand the structural requirements for high receptor affinity.

For a series of 1-phenyl-1H-1,2,3-triazoles (a related isomer), CoMFA and CoMSIA models revealed key structural features for potent activity at GABA receptors. nih.gov The contour maps generated from these analyses indicated that:

An electronegative substituent at the 4-position of the phenyl ring is important for high potency. nih.gov

A compact and hydrophobic substituent at the 4-position of the triazole ring contributes significantly to affinity. nih.gov

A small, electronegative substituent at the 5-position of the triazole ring enhances potency. nih.gov

These findings provide a structural rationale for the observed activities and serve as a guide for designing new analogues with improved selectivity and affinity. nih.gov The principle behind QSAR is that the biological activity of a substance is a function of its chemical structure, allowing for predictions to be made even before synthesis. zsmu.edu.ua

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. The 1,2,4-triazole nucleus itself is considered an important pharmacophore due to its ability to engage in high-affinity interactions with biological receptors. nih.gov This is attributed to its distinct dipole character, its capacity for hydrogen bonding, and its structural rigidity. nih.gov

For sulfonamide-containing compounds, the sulfonamide group (SO2NH2) is a well-established pharmacophore. In the case of this compound, key pharmacophoric features would likely include:

The hydrogen bond donors and acceptors of the sulfonamide group.

The hydrogen bond accepting nitrogen atoms of the 1,2,4-triazole ring.

The aromatic feature of the phenyl ring, which can participate in hydrophobic or π-stacking interactions. pensoft.net

The combination of the triazole ring and the sulfonamide group creates a molecule with multiple points for potential interaction with a receptor, making it a versatile scaffold in drug design. researchgate.net

Virtual screening (VS) is a computational method used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target, which is typically a protein receptor or enzyme. researchgate.net This technique was employed to identify a potent TIM-3 inhibitor, where the top-ranked ligands from an initial screen were subjected to more refined docking protocols and subsequent free energy calculations. nih.gov

In studies on other 1,2,4-triazole derivatives, virtual screening has been used to identify potential antioxidant agents by docking a library of compounds against enzymes involved in oxidative stress. pensoft.netresearchgate.net This process helps to narrow down a large number of compounds to a manageable few for further experimental testing. pensoft.net The goal of virtual screening is to discover novel chemical structures that bind effectively to the macromolecular target of interest. researchgate.net

Predictive Computational Tools for Biological Activity Profiling

In silico tools are increasingly used to predict the complete biological activity profile of chemical compounds based on their structure. Web servers and software like SuperPred and SwissADME can generate predictions for potential therapeutic targets and pharmacokinetic properties. zsmu.edu.ua

For derivatives of 1,2,4-triazole, these tools have been used to create combinatorial libraries and perform in silico screening to identify promising areas for biological investigation, such as antineoplastic, antibacterial, and antihypertensive activities. zsmu.edu.ua This predictive approach is grounded in the principle that a compound's biological effect is a function of its chemical structure. zsmu.edu.ua Machine learning models have also been developed that led to the successful identification of a pyrazolesulfonamide derivative as an inhibitor of the Yellow Fever Virus, demonstrating the power of predictive tools in repositioning known chemical scaffolds for new therapeutic applications. nih.gov These computational methods are vital for examining the potential biological impacts of new drug candidates early in the development process. zsmu.edu.ua

Investigation of Biological Activities and Molecular Mechanisms

Antimicrobial Activities of N-Phenyl-1H-1,2,4-triazole-3-sulfonamide Derivatives

Derivatives of this compound have emerged as a promising class of antimicrobial agents, exhibiting efficacy against a range of pathogenic bacteria and fungi.

A number of studies have demonstrated the antibacterial potential of sulfonamide-1,2,4-triazole derivatives. For instance, a series of newly synthesized 1,2,4-triazole (B32235) compounds demonstrated inhibitory activity against both standard Gram-positive and Gram-negative bacterial strains. nih.gov Research has shown that certain derivatives exhibit high activity against Gram-positive bacteria such as S. aureus, S. pneumonia, and B. subtilis, and moderate to high activity against Gram-negative bacteria including P. aeruginosa, E. coli, N. gonorrhoeae, and H. pylori. uobaghdad.edu.iqresearchgate.net In some cases, the antibacterial activity of these synthetic compounds was found to be comparable to or even greater than that of standard drugs like ampicillin and chloramphenicol. nih.gov

Interestingly, the substitution on the 1,2,4-triazole ring appears to influence the antibacterial spectrum and potency. For example, compounds with a benzyl group at the 4-position of the 1,2,4-triazole ring showed stronger inhibition of Gram-positive bacteria compared to their 4-phenyl counterparts. nih.gov Furthermore, some studies have indicated that Gram-negative bacteria may be more sensitive to these types of compounds than Gram-positive species. nih.gov

Below is a table summarizing the antibacterial activity of selected this compound derivatives against various bacterial strains.

Compound/DerivativeBacterial StrainActivityReference
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolS. aureusHigh (MIC: 0.264 mM) nih.gov
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolS. pyogenesHigh (MIC: 0.132 mM) nih.gov
Phenylpiperazine derivatives of 5-oxo- and 5-thioxo-1,2,4-triazole-fluoroquinolone hybridsE. coli, Y. pseudotuberculosis, P. aeruginosa, E. faecalis, S. aureus, B. cereus, M. smegmatisExcellent (MIC: 0.12-1.95 µg/mL) nih.gov
Clinafloxacin-triazole hybridsS. aureus, B. subtilis, M. luteus, E. coli, S. dysenteriae, P. aeruginosa, B. proteusHigh (MIC: 0.25-32 µg/mL) nih.gov
Sulfonamide-1,2,4-triazole-3-thiol derivativesS. aureus, S. pneumonia, B. subtilisHigh uobaghdad.edu.iqresearchgate.net
Sulfonamide-1,2,4-triazole-3-thiol derivativesP. aeruginosa, E. coli, N. gonorrhoeae, H. pyloriModerate to High uobaghdad.edu.iqresearchgate.net

The 1,2,4-triazole nucleus is a well-established pharmacophore in many commercial antifungal drugs, and derivatives of this compound have also demonstrated significant antifungal properties. nih.gov Studies have shown that these compounds can be highly active against various micromycetes, with some exhibiting activity comparable to the commercial fungicide bifonazole. nih.govresearchgate.net The antifungal activity is often influenced by the nature of the substituents on the triazole ring system. nih.govnih.gov For example, the presence of an N-dimethylsulfamoyl group has been associated with strong antifungal activity. nih.gov

A key mechanism of action for many azole-based antifungal agents is the inhibition of sterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.govnih.gov Inhibition of CYP51 disrupts ergosterol production and leads to the accumulation of toxic sterol intermediates, ultimately arresting fungal growth. nih.gov While not all studies on this compound derivatives explicitly confirm CYP51 inhibition, the structural similarity to known azole antifungals suggests this as a likely mode of action. nih.govcardiff.ac.uk The triazole moiety in these compounds can interact with the heme iron atom in the active site of CYP51, leading to its inhibition. cardiff.ac.uk

The following table presents the antifungal activity of representative this compound derivatives.

Compound/DerivativeFungal StrainActivityReference
5-[2-(N-dimethylsulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thionesVarious micromycetesSignificant nih.govresearchgate.net
Indole-triazole compoundsCandida albicansMIC: 2 mg/mL nih.gov
N-alkylated 1,2,4-triazole derivativesAspergillus flavusGood inhibition nih.gov
N-alkylated 1,2,4-triazole derivativesCandida albicansGood inhibition nih.gov
5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneCandida albicansMIC: 0.39 μg/mL ekb.eg
Sulfonamide-1,2,4-triazole-3-thiol derivativesCandida albicansHighly active uobaghdad.edu.iqresearchgate.net

Anticancer and Antiproliferative Investigations

The quest for novel anticancer agents has led to the investigation of this compound derivatives, which have shown promising cytotoxic effects against various cancer cell lines and the ability to inhibit key enzymes in cancer-related pathways.

Numerous studies have evaluated the in vitro cytotoxic activity of 1,2,4-triazole derivatives against a panel of human cancer cell lines. For instance, a series of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and related compounds were tested against MCF-7 (breast), HeLa (cervical), and A549 (lung) cancer cell lines. nih.gov The results indicated that the substitution pattern on the phenyl rings significantly influenced the cytotoxic activity. nih.gov For example, compound 10a , a butane-1,4-dione derivative, showed promising anticancer activity with IC50 values of 6.43 µM, 5.6 µM, and 21.1 µM against MCF-7, HeLa, and A549 cell lines, respectively. nih.gov Another compound, 10j , which has a 2,4-difluoro group on the phenyl moiety, also demonstrated adequate cytotoxic effect. nih.gov

The selectivity of these compounds for cancer cells over normal cells is a critical aspect of their therapeutic potential. Encouragingly, many of the synthesized compounds have shown proper selectivity against cancer cell lines when evaluated against a normal cell line like MRC-5. nih.gov

The table below summarizes the cytotoxic effects of selected this compound derivatives on various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 ValueReference
1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10a )MCF-76.43 µM nih.gov
1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10a )HeLa5.6 µM nih.gov
1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10a )A54921.1 µM nih.gov
Butane-1,4-dione derivative with Br and Cl substitution (10d )MCF-710.2 µM nih.gov
Butane-1,4-dione derivative with Br and Cl substitution (10d )HeLa9.8 µM nih.gov
Butane-1,4-dione derivative with Br and Cl substitution (10d )A54916.5 µM nih.gov
Butane-1,4-dione derivative with 2,4-diflouro group (10j )Various cancer cell linesAdequate cytotoxic effect nih.gov
1,2,3-triazole/1,2,4-triazole hybrids (6a and 6b )Various cancer cell linesGI50: 40 nM and 35 nM nih.gov
1,2,3-triazole-containing Erlotinib derivatives (e4 and e12 )PC-9 and H460Significant apoptosis and cell cycle arrest nih.gov

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit specific enzymes that play crucial roles in cancer cell proliferation, survival, and metastasis.

Carbonic Anhydrase (CA) Inhibition : Certain sulfonamide derivatives have been designed as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX. nih.gov These inhibitors can induce apoptosis in cancer cells. nih.gov For example, 4- and 3-(5-aryl-(4-phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamides have shown good inhibition profiles against hCA IX with KI values in the nanomolar range. nih.gov

Aromatase Inhibition : Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a major strategy in the treatment of hormone-dependent breast cancer. nih.govmdpi.com Novel 1,2,3-triazole/1,2,4-triazole hybrids have been designed as aromatase inhibitors, with some compounds demonstrating potent inhibitory activity. nih.govresearchgate.net The triazole ring in these molecules can interact with the heme-iron atom in the active site of the aromatase enzyme. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition : DHFR is an important target in cancer chemotherapy as it is essential for the synthesis of nucleotides and cell proliferation. nih.govresearchgate.net Some novel 1,2,4-triazole derivatives have been synthesized and evaluated as DHFR inhibitors, showing potential as anticancer agents. nih.gov

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition : EGFR is a key regulator of cell growth and proliferation, and its overactivity is implicated in various cancers. nih.govnih.gov Novel 1,2,3-triazole ring-containing derivatives of the EGFR-TKI erlotinib have been synthesized and shown to exhibit moderate to good inhibitory activities toward wild-type EGFR. nih.gov

Phosphoinositide 3-kinase (PI3Kα) Inhibition : The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in cancer. nih.gov Sulfonamide methoxypyridine derivatives have been designed as PI3K/mTOR dual inhibitors, with some compounds showing potent inhibitory activity against PI3Kα. mdpi.com

The table below provides a summary of the enzymatic inhibition by various this compound derivatives.

Enzyme TargetCompound ClassActivityReference
Carbonic Anhydrase IX4- and 3-(5-aryl-(4-phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamidesPotent inhibition (nanomolar range) nih.gov
Aromatase1,2,3-triazole/1,2,4-triazole hybridsPotent inhibition nih.govresearchgate.net
Dihydrofolate Reductase (DHFR)5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol skeletonHigh activity (IC50 = 0.08 µM for one derivative) nih.gov
EGFR Tyrosine Kinase1,2,3-triazole-containing Erlotinib derivativesModerate to good inhibition nih.gov
PI3KαSulfonamide methoxypyridine derivativesPotent inhibition mdpi.com

Antiviral Activities

The broad biological activity of triazole-containing compounds extends to antiviral applications. Research has explored the potential of 1,2,3- and 1,2,4-triazole derivatives against a variety of viruses. For instance, certain 1,4-disubstituted-1,2,3-triazolethymine derivatives have demonstrated potent activity against the replication of HIV-1. researchgate.net

More recently, in the context of the COVID-19 pandemic, there has been significant interest in identifying new antiviral agents. Phenylpyrazolone-1,2,3-triazole hybrids have been investigated for their potential to inhibit the SARS-CoV-2 main protease, a key enzyme in the viral replication cycle. nih.gov Several of these derivatives showed potent anti-COVID-19 activity in vitro and inhibited viral replication by more than 50% with low cytotoxicity. nih.gov Additionally, some quinolone–triazole conjugates have exhibited high antiviral activity and a high selectivity index against SARS-CoV-2. mdpi.com

The N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine class of compounds has also been identified as inhibitors of yellow fever virus (YFV) replication. nih.govacs.org Certain compounds in this class demonstrated selectivity for YFV over other related viruses. nih.govacs.org

The following table summarizes the antiviral activities of selected triazole derivatives.

VirusCompound ClassActivityReference
HIV-11,4-disubstituted-1,2,3-triazolethymine derivativesPotent inhibition (IC50 values in the µM range) researchgate.net
SARS-CoV-2Phenylpyrazolone-1,2,3-triazole hybridsPotent inhibition of viral replication nih.gov
SARS-CoV-2Quinolone–triazole conjugatesHigh antiviral activity mdpi.com
Yellow Fever Virus (YFV)N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine classSelective inhibition of replication nih.govacs.org

Inhibition of Specific Viral Targets (e.g., Yellow Fever Virus, HIV-1 NNRTI, SARS-CoV-2)

The N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine class of compounds has demonstrated notable antiviral capabilities. Initially identified as active non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1, this class has been successfully repositioned as potent inhibitors of Yellow Fever Virus (YFV) replication. nih.govnih.gov

Yellow Fever Virus (YFV): Research has highlighted the potential of this triazole series for treating Yellow Fever, a disease lacking approved small-molecule therapeutics. nih.govnih.gov Machine learning models first identified a pyrazolesulfonamide derivative, which led to the investigation of the N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine class. nih.govacs.org Compounds such as RCB16003 and RCB16007 have shown selectivity for YFV over other related viruses within the Flaviviridae and Togaviridae families. nih.gov Specifically, RCB16007 showed some inhibitory activity against the West Nile virus with an EC50 of 7.9 μM. nih.gov

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI): The N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine scaffold has been identified as a new class of HIV-1 NNRTIs. researchgate.netnih.gov NNRTIs are a critical component of highly active antiretroviral therapy (HAART), which has transformed HIV into a manageable chronic condition. researchgate.netnih.gov These inhibitors work by blocking the polymerase activity of the viral reverse transcriptase enzyme. nih.gov One of the most promising molecules from this class, identified as 12126065, displayed potent antiviral activity against wild-type HIV-1 with a 50% effective concentration (EC50) of 0.24 nM and low cytotoxicity (CC50 = 4.8 μM). researchgate.netnih.gov This compound also maintained activity against clinically relevant HIV mutants. researchgate.netnih.gov A cryo-electron microscopy structure of this molecule bound to HIV-1 reverse transcriptase has been described, providing insight into its mechanism of inhibition. nih.gov

Compound Activity Against Viral Targets
Virus Compound
Yellow Fever Virus (YFV)RCB16007
West Nile VirusRCB16007
HIV-1 (Wild-Type)12126065

Antiparasitic and Antitrypanosomal Efficacy

Derivatives of 1,2,4-triazole sulfonamides have shown significant promise as agents against protozoan parasites responsible for debilitating diseases.

Activity against Protozoan Parasites (e.g., Trypanosoma cruzi, Leishmania)

Trypanosoma cruzi: Novel 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides have been evaluated for their in vitro activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.govacs.orgnih.gov Out of 36 compounds tested in one study, 29 showed significant activity against the intracellular amastigote form of T. cruzi, with 50% inhibitory concentrations (IC50) ranging from 28 nM to 3.72 μM. nih.govacs.org Many of these compounds were found to be substantially more potent—up to 58 times more—than the reference drug benznidazole. nih.govacs.org For instance, a sulfonamide derivative demonstrated exceptional activity with an IC50 value of 28 nM and a high selectivity index of over 1700. nih.gov Another study confirmed that nitrotriazole compounds are significantly more potent than related nitroimidazoles and triazoles against T. cruzi. mdpi.com The compound 1-(2,4-difluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethanol was identified as being four times more potent than benznidazole. mdpi.com

Leishmania: The same series of 3-nitro-1H-1,2,4-triazole derivatives also exhibited moderate activity against the axenic form of Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.govacs.orgnih.gov

Antiparasitic Activity of 3-Nitro-1H-1,2,4-triazole Derivatives
Parasite Compound Series
Trypanosoma cruzi (intracellular amastigotes)3-nitro-1H-1,2,4-triazoles
Leishmania donovani (axenic form)3-nitro-1H-1,2,4-triazoles

Mechanism of Action involving Parasitic Enzymes (e.g., Nitroreductases, Sterol Biosynthesis)

The antiparasitic effects of these triazole derivatives are often attributed to two primary mechanisms of action.

Nitroreductases: Many nitroheterocyclic compounds function as prodrugs that require activation by parasitic enzymes to exert their cytotoxic effects. nih.govnih.gov The trypanocidal action of these compounds is mediated by a type I nitroreductase (NTR) found in the parasite. nih.govmdpi.com This enzyme carries out a series of two-electron reductions, leading to the fragmentation of the heterocyclic ring and the generation of toxic metabolites that damage parasite macromolecules like DNA. nih.govmdpi.com Studies have shown that Trypanosoma brucei parasites engineered to overexpress NADH-dependent nitroreductase become hypersensitive to these nitrotriazole compounds, showing a 5 to 31-fold increase in activity. nih.govacs.orgnih.gov Enzymatic evaluations confirmed that nitrotriazole derivatives are metabolized at higher rates by T. cruzi nitroreductase compared to the reference drug benznidazole, suggesting this is a primary mechanism of action. mdpi.com

Sterol Biosynthesis: Azole and triazole compounds are well-known inhibitors of ergosterol biosynthesis, a critical pathway for the survival of fungi and protozoan parasites. scielo.brresearchgate.net The primary target is the enzyme 14α-sterol-demethylase (also known as CYP51), which is essential for creating the parasite's cell membrane. scielo.brnih.gov Inhibition of this enzyme leads to the accumulation of toxic methylated sterols, which disrupt the membrane's integrity, affect cell division, and ultimately cause the parasite's death. nih.gov This mechanism is a key strategy in the development of new treatments for Chagas disease and leishmaniasis. scielo.brnih.gov

Other Notable Biological Activities

Beyond their antiviral and antiparasitic properties, 1,2,4-triazole derivatives have been investigated for other therapeutic applications.

Anti-inflammatory and Analgesic Potential

The 1,2,4-triazole scaffold is present in numerous compounds that exhibit anti-inflammatory activity. mdpi.comnih.gov The mechanisms of action are varied and include the inhibition of cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes, as well as the modulation of pro-inflammatory cytokines. mdpi.comnih.gov Some triazole derivatives of pyrrolo[3,4-d]pyridazinone have shown good inhibitory activity against the COX-2 isoenzyme. mdpi.com In carrageenan-induced rat paw edema studies, certain 1,2,4-triazole derivatives displayed anti-inflammatory activity comparable to the standard drug indomethacin. mdpi.com The incorporation of a sulfonyl group has been noted to play an important role in the anti-inflammatory activity of these compounds. crpsonline.com

Antioxidant Properties and Radical Scavenging

Several studies have explored the antioxidant potential of 1,2,4-triazole derivatives. zsmu.edu.ua These compounds have been evaluated using various antioxidant assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging tests. nih.govjapsonline.com One study synthesized a series of 1,2,4-triazole derivatives substituted with phenol and pyridine groups and found they possessed significant antioxidant capabilities. japsonline.com For instance, the compound 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol showed strong ABTS cation radical and DPPH radical scavenging activity, with IC50 values of 4.59 μg/mL and 7.12 μg/mL, respectively. japsonline.com The presence of electron-donating groups on the triazole structure appears to enhance this antioxidant activity. japsonline.com

Urease Inhibition

The 1,2,4-triazole nucleus, often combined with a sulfonamide moiety, is a recognized pharmacophore in the development of potent urease inhibitors. researchgate.netnih.gov Urease, a nickel-containing enzyme, facilitates the hydrolysis of urea into ammonia and carbamate. pjps.pk This enzymatic action is a significant virulence factor for certain pathogens, such as Helicobacter pylori, allowing them to survive in the acidic environment of the stomach, which can lead to various gastrointestinal diseases, including peptic ulcers and gastritis. pjps.pknih.gov Consequently, the inhibition of urease is a key therapeutic strategy for managing infections caused by urease-producing bacteria. nih.gov

Detailed Research Findings

Research into N-aryl-1,2,4-triazole-3-sulfonamide derivatives has revealed significant potential for urease inhibition. While specific studies focusing exclusively on this compound are not extensively detailed in the provided literature, the broader class of compounds has been investigated, demonstrating that structural modifications to the N-phenyl ring and the triazole core can substantially influence inhibitory activity.

A study on a series of sulfonamide-1,2,3-triazole-acetamide derivatives showed that these compounds were potent urease inhibitors, with IC50 values ranging from 0.12 to 4.53 µM, significantly more potent than the standard inhibitor thiourea (IC50 value = 23.76 µM). nih.govnih.gov The most potent compounds in this series were N-phenylacetamide derivatives with various substituents on the phenyl ring. nih.govnih.gov For instance, a derivative with a 2-methyl substituent on the N-phenylacetamide moiety was found to be 198 times more potent than thiourea. nih.gov

Another study investigating nih.govpjps.pknih.govtriazolo[3,4-b] researchgate.netnih.govpjps.pkthiadiazole derivatives, which share the core triazole structure, also reported significant urease inhibitory effects. nih.gov The IC50 values for these compounds were in the range of 0.87 to 8.32 µM, again demonstrating superior activity compared to thiourea (IC50 = 22.54 ± 2.34 µM). nih.gov The unsubstituted derivative in this series displayed the highest potency, indicating that the fundamental triazolo-thiadiazole scaffold is a strong contributor to urease inhibition. nih.gov

Furthermore, research on 3-[5-[(p-Cl-phenoxy)-methyl]-4-phenyl-4H-1,2,4-triazole-3-ylthio]-N-(substituted-phenyl)propanamide derivatives identified a compound, 8k, as a prominent urease inhibitor with an IC50 value of 42.57± 0.13 µM, compared to thiourea's IC50 of 21.25±0.15µM. pjps.pk

The following table summarizes the urease inhibitory activities of various triazole-sulfonamide and related derivatives.

Compound ClassMost Potent Derivative ExampleIC50 Value (µM)Standard Inhibitor (Thiourea) IC50 Value (µM)
Sulfonamide-1,2,3-triazole-acetamide derivativesN-(2-methylphenyl)acetamide derivative (11b)0.1223.76
nih.govpjps.pknih.govtriazolo[3,4-b] researchgate.netnih.govpjps.pkthiadiazole derivativesUnsubstituted derivative (6a)0.87 ± 0.0922.54 ± 2.34
3-[5-[(p-Cl-phenoxy)-methyl]-4-phenyl-4H-1,2,4-triazole-3-ylthio]-N-(substituted-phenyl) propanamides3-[5-[(p-Cl-phenoxy)-methyl]-4- phenyl-4H-1,2,4-triazole-3-ylthio]-N-(3-methyl- phenyl)propanamide (8k)42.57± 0.1321.25±0.15

Molecular Mechanisms

Molecular docking studies have been instrumental in elucidating the potential binding modes of this compound derivatives within the active site of urease. These in silico analyses suggest that the inhibitory activity of these compounds is largely due to their interaction with the nickel ions in the enzyme's active site. researchgate.net The sulfur atom of the sulfonamide or a related thiol group is believed to interact directly with the nickel center. researchgate.net

For the highly potent sulfonamide-1,2,3-triazole-acetamide derivatives, docking studies revealed that these compounds bind effectively to the urease active site with a lower binding energy than thiourea. nih.gov Similarly, for the nih.govpjps.pknih.govtriazolo[3,4-b] researchgate.netnih.govpjps.pkthiadiazole series, the most potent derivative was shown through molecular dynamics simulations to occupy the active site in a closed state. nih.gov Kinetic studies of this potent derivative indicated a competitive type of inhibition, suggesting that it competes with urea for binding to the active site. nih.gov

The structure-activity relationship (SAR) analyses of these compounds have highlighted the importance of the substituents on the phenyl ring. The electronic and steric properties of these substituents can significantly influence the binding affinity of the inhibitor to the urease enzyme. researchgate.net The triazole ring itself is considered a crucial pharmacophore, with its nitrogen atoms potentially forming hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex. nih.gov

Structure Activity Relationship Sar and Ligand Design Principles

Correlation of Structural Modifications with Biological Activity

The biological profile of N-Phenyl-1H-1,2,4-triazole-3-sulfonamide derivatives can be significantly altered by the introduction of various substituents at different positions of the core structure.

The 1,2,4-triazole (B32235) ring is a key component of many pharmacologically active compounds, and its substitution pattern plays a crucial role in determining the biological activity. In derivatives of 1,2,4-triazole, the nature of the substituents can influence the molecule's electronic properties, steric hindrance, and ability to interact with biological targets.

Substituent on Triazole Ring Observed Effect on Biological Activity (in related compounds)
Small alkyl groupsCan modulate lipophilicity and steric interactions.
Aromatic/heterocyclic groupsMay introduce additional binding interactions like π-π stacking.
Thione/thiol groupsOften associated with antifungal and antibacterial activities.

This table is illustrative and based on general findings for 1,2,4-triazole derivatives.

The N-phenyl group is a common feature in many bioactive sulfonamides, and its substitution pattern is a critical determinant of activity and selectivity. Various studies on N-phenyl-1,2,4-triazole derivatives and related sulfonamides have demonstrated that the nature and position of substituents on the phenyl ring can significantly impact their biological effects, such as anticonvulsant and anticancer activities. mdpi.com

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the phenyl ring can alter the electronic properties of the entire molecule, influencing its binding affinity to target proteins. For example, in a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives, the presence of fluoro, chloro, trifluoromethyl, and methyl groups on the benzene (B151609) ring was found to affect their anticonvulsant activity. mdpi.com

Substituent on Phenyl RingPositionGeneral Effect on Biological Activity (in related compounds)
-Cl, -F (Halogens)para, metaOften enhances activity due to favorable electronic and hydrophobic interactions. frontiersin.org
-CH3 (Alkyl)paraCan increase lipophilicity and hydrophobic interactions, sometimes leading to enhanced activity.
-OCH3 (Alkoxy)para, metaCan act as a hydrogen bond acceptor and influence electronic properties.
-CF3 (Trifluoromethyl)meta, paraStrong electron-withdrawing group that can significantly enhance binding affinity. mdpi.com
-NO2 (Nitro)metaPotent electron-withdrawing group, often leading to increased biological activity.

This interactive table summarizes the general effects of substituents on the phenyl moiety based on studies of related triazole and sulfonamide compounds.

The sulfonamide group (-SO2NH-) is a crucial pharmacophore in a wide range of therapeutic agents. It is known to act as a zinc-binding group in metalloenzymes such as carbonic anhydrases and matrix metalloproteinases. The nitrogen and oxygen atoms of the sulfonamide can participate in important hydrogen bonding interactions with protein residues.

In the context of this compound, the sulfonamide moiety serves as a critical linker between the triazole and phenyl rings. The geometry and flexibility of this linker are important for the correct orientation of the aromatic rings within a receptor's binding site. Modifications to the sulfonamide group or the introduction of different linkers can have a profound impact on the compound's biological activity. For instance, the length and nature of a linker between a triazole ring and another aromatic system have been shown to be critical for the antichagasic activity of related compounds.

Modification Potential Impact on Biological Activity
N-alkylation of sulfonamideCan alter hydrogen bonding capacity and lipophilicity.
Replacement with other linkers (e.g., amide, ether)Changes the geometry, flexibility, and hydrogen bonding potential, significantly affecting activity.
Variation in linker lengthCan optimize the distance between key pharmacophoric features for better receptor fit.

Identification of Key Pharmacophoric Features

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features that are necessary for a molecule to exert a specific biological effect. For this compound derivatives, key pharmacophoric features include hydrogen bond donors and acceptors, and hydrophobic and aromatic regions.

Hydrogen bonds are fundamental to the interaction of small molecules with their biological targets. In the this compound scaffold, several groups can participate in hydrogen bonding:

Triazole Nitrogens: The nitrogen atoms of the 1,2,4-triazole ring can act as hydrogen bond acceptors.

Sulfonamide Group: The NH group of the sulfonamide can act as a hydrogen bond donor, while the two oxygen atoms are potent hydrogen bond acceptors.

Molecular docking studies of related sulfonamide inhibitors with enzymes like carbonic anhydrase have shown that the sulfonamide moiety can form hydrogen bonds with key amino acid residues in the active site, such as His94.

The phenyl ring of the this compound scaffold provides a significant hydrophobic and aromatic character to the molecule. These features are crucial for engaging in non-polar interactions with hydrophobic pockets within a protein's binding site.

Pi-Pi Stacking: The aromatic phenyl ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein. For instance, the phenyl group of related sulfonamides has been shown to engage in π-π interactions with His94.

Hydrophobic Interactions: The phenyl ring can also fit into hydrophobic pockets, displacing water molecules and contributing favorably to the binding energy. In related triazole-sulfonamide derivatives, hydrophobic contacts with residues such as Pro203, Val130, and Leu199 have been identified as important for binding affinity.

Spatial Arrangement of Functional Groups

The biological activity of this compound derivatives is profoundly influenced by the spatial orientation of their key functional groups. The core structure, consisting of a phenyl ring, a 1,2,4-triazole moiety, and a sulfonamide group, provides a scaffold that can be extensively modified. The relative positions of these groups and the introduction of various substituents dictate the molecule's ability to interact with its biological target.

Structure-activity relationship studies on related 1,2,4-triazole derivatives have demonstrated that the nature and position of substituents on the phenyl ring play a crucial role in modulating biological activity. For instance, in a series of theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives, both electron-donating and electron-withdrawing groups on the aryl ring of the N-phenylacetamide moiety were found to enhance inhibitory potential compared to the unsubstituted phenyl ring. This suggests that the electronic properties and the spatial location of these substituents are key determinants of activity.

Furthermore, studies on N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives have shown that modifications to the amide substituent can significantly impact anticonvulsant activity. The specific nature of the substituent and its steric and electronic properties in relation to the rest of the molecule are critical for effective interaction with the target receptor.

Computational Approaches in SAR Elucidation

Computational chemistry has emerged as a powerful tool for understanding the complex structure-activity relationships of this compound and its analogs. Techniques such as QSAR and molecular docking provide valuable insights into the molecular basis of their biological activity.

Contour Map Analysis from QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models, particularly 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to generate contour maps that visualize the regions around a molecule where specific physicochemical properties are correlated with biological activity. These maps are invaluable for guiding the design of new, more potent analogs.

For triazole derivatives, CoMSIA contour maps have been used to delineate the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields that influence their activity. For example, in a study of novel triazole-quinine derivatives, CoMSIA contour maps revealed that bulky groups in certain regions decrease activity (indicated by yellow contours), while negatively charged groups in other areas (red contours) enhance bioactivity. These findings provide a clear roadmap for medicinal chemists to strategically modify the lead compound.

Generally, 3D-QSAR contour maps provide the following insights for ligand design:

Steric Fields: Green contours indicate regions where bulky groups are favored, while yellow contours show areas where steric hindrance is detrimental to activity.

Electrostatic Fields: Blue contours highlight regions where electropositive groups enhance activity, whereas red contours indicate that electronegative groups are preferred.

Hydrophobic Fields: Pink or orange contours can signify areas where hydrophobic substituents are beneficial for activity.

Hydrogen Bond Donor/Acceptor Fields: These maps indicate where hydrogen bond donors and acceptors on the ligand can form favorable interactions with the target.

Binding Mode Analysis from Molecular Docking Studies

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a specific receptor and to elucidate the key molecular interactions that stabilize the ligand-receptor complex. For this compound and its analogs, docking studies have provided critical information about their binding modes.

In studies of structurally related triazole benzene sulfonamide derivatives, docking simulations have identified crucial hydrogen bond interactions and pi-pi stacking interactions with specific amino acid residues within the active site of the target protein. For instance, the sulfonamide moiety is often observed to interact with key residues, while the triazole and phenyl rings engage in hydrophobic and aromatic interactions.

For a series of 1,2,3-triazole-based sulfonamides, molecular docking revealed that potent compounds could comfortably occupy the active site of the aromatase enzyme. The analysis showed that the most potent compound formed hydrogen bonds with Met374 and Ser478, which were identified as essential for strong inhibition. This detailed understanding of the binding mode allows for the rational design of new derivatives with improved affinity and selectivity. The spatial arrangement of the sulfonamide, triazole, and substituted phenyl rings is critical for establishing these specific interactions.

Compound ClassKey Findings from Molecular DockingInteracting Residues (Examples)
Triazole Benzene SulfonamidesPrediction of binding affinity and H-bond interactions. The sulfonamide oxygen and nitrogen atoms form key hydrogen bonds.Val130, Asp131, Thr200, Thr201
1,2,3-Triazole-Based SulfonamidesCompounds occupy the active site through hydrophobic, π-π stacking, and hydrogen bonding interactions.Met374, Ser478
N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amidesInvestigation of interactions with GABAA receptors.Not specified

Advanced Applications and Emerging Research Frontiers

Agrochemical Applications of Triazole Sulfonamides

The 1,2,4-triazole (B32235) nucleus is a cornerstone in the development of agrochemicals, with numerous derivatives commercialized as fungicides, herbicides, and plant growth regulators. rjptonline.orgresearchgate.net The fusion of this heterocyclic system with a sulfonamide group has led to the creation of potent agents for crop protection. nih.govresearchgate.net

Fungicidal Activity: Derivatives of triazole sulfonamides have shown significant promise as fungicides, particularly against plant pathogenic fungi and oomycetes. nih.govmdpi.com A notable area of research has been the development of 1,2,4-triazole-1,3-disulfonamide derivatives to combat cucumber downy mildew (CDM), a destructive disease caused by Pseudoperonospora cubensis. researchgate.net These compounds function as inhibitors of the bc1 complex at the Qi site. Research has demonstrated that specific derivatives exhibit fungicidal activity comparable to the commercial fungicide amisulbrom. researchgate.net By modifying the N-alkyl benzylamine groups on the triazole sulfonamide skeleton, researchers have been able to optimize activity, leading to potential new candidates for controlling oomycete diseases. researchgate.net

Herbicidal Activity: Triazole sulfonamide derivatives have also been developed as effective herbicides. rjptonline.org These compounds often work by inhibiting essential plant enzymes. For instance, pyrimidyl-1,2,4-triazole derivatives that incorporate an aryl sulfonyl group have demonstrated significant herbicidal potencies against both monocotyledon and dicotyledon weeds. researchgate.net Some of these compounds showed a broad spectrum of inhibitory activity against the roots and stalks of various weeds at concentrations as low as 10 mg·L⁻¹, proving more effective than the commercial herbicide Flumetsulam in certain assays. researchgate.net This indicates their potential as lead structures for developing new, more potent herbicides. researchgate.net

Compound TypeApplicationTarget Organism/WeedKey Findings
1,2,4-Triazole-1,3-disulfonamide derivativesFungicidePseudoperonospora cubensis (Cucumber Downy Mildew)Activity comparable to commercial fungicide amisulbrom. researchgate.net
Pyrimidyl-1,2,4-triazole derivatives with aryl sulfonyl moietyHerbicideEchinochloa crusgalli, Raphanus sativus, Brassica campestrisBroad-spectrum inhibitory activity at 10-100 mg·L⁻¹. researchgate.net
5-[2-(substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thionesFungicideVarious micromycetesSignificant antifungal activity, outperforming bifonazole in some cases. nih.gov
1,2,4-Triazole derivatives with carboxamide fragmentsFungicide / Anti-oomycetePhysalospora piricola, Phytophthora capsiciCompound 6h (EC50 = 13.095 µg/mL) was more effective than mefentrifluconazole. mdpi.com
Table 1: Research Findings on Agrochemical Applications of Triazole Sulfonamides.

Applications in Material Science and Optoelectronics

The unique electronic properties of the 1,2,4-triazole ring have made it a valuable component in the field of material science, particularly for optoelectronic applications like organic light-emitting diodes (OLEDs). nih.gov The high nitrogen content of the triazole ring makes it electron-deficient, which facilitates outstanding electron-transporting capabilities. nih.gov This property is crucial for improving the efficiency and performance of OLEDs. nih.gov

Researchers have synthesized novel luminophores by conjugating 4-alkyl-4H-1,2,4-triazole cores with various aromatic systems. nih.gov These materials have demonstrated high luminescence and a large quantum yield of emitted photons. nih.gov The presence of the triazole ring enhances intramolecular electron transport, a key feature for an effective luminophore. nih.gov

In the design of OLEDs, triazole derivatives are often used in the light-emitting layer or as an electron-transporting material. nih.govgoogle.com For instance, bipolar molecules containing both a hole-transporting moiety (like triphenylamine or carbazole) and an electron-transporting 1,2,4-triazole moiety have been developed. nih.govmdpi.com This combination helps to balance the injection of charge carriers (holes and electrons) within the device, leading to highly efficient blue electroluminescence. nih.gov The development of such bifunctional materials is a key strategy for creating high-performance, deep-blue OLEDs for displays and lighting. nih.gov

Role as Chemical Probes in Biological Systems

Compounds based on the N-Phenyl-1H-1,2,4-triazole-3-sulfonamide scaffold serve as valuable chemical probes for studying biological systems. Their utility stems from their ability to act as potent and often selective inhibitors of specific enzymes. By targeting an enzyme, these molecules can be used to investigate the enzyme's function, structure, and role in physiological and pathological processes.

A prominent example is the use of triazole-based sulfonamides as inhibitors of carbonic anhydrases (CAs). CAs are a family of ubiquitous metalloenzymes involved in crucial processes like pH regulation and CO2 homeostasis. nih.gov By designing triazole sulfonamide derivatives that selectively inhibit specific CA isoforms (e.g., the tumor-associated hCA IX), researchers can probe the distinct roles of these isoforms in cancer progression. nih.gov The sulfonamide group acts as a zinc-binding group within the enzyme's active site, while the triazole-phenyl portion can be modified to achieve selectivity for different isoforms. mdpi.com

Similarly, triazole sulfonamide derivatives that inhibit aromatase can be used to study the mechanisms of hormone-dependent cancers. nih.gov Molecular docking studies of these inhibitors have provided insights into the active site of aromatase, revealing key interactions with amino acid residues like Met374 and Ser478. nih.gov Such studies are crucial for understanding enzyme-ligand binding and for the rational design of more potent therapeutic agents. nih.gov

Development of Hybrid Molecules and Combination Strategies

A powerful strategy in modern drug discovery is the creation of hybrid molecules, where two or more distinct pharmacophores are combined into a single chemical entity. longdom.org This approach aims to produce compounds with improved affinity, better selectivity, or dual modes of action. The 1,2,3-triazole ring is an especially attractive linker unit for this purpose due to its stability and its ability to be synthesized efficiently through "click chemistry". longdom.org

The triazole-sulfonamide scaffold has been incorporated into a wide variety of hybrid structures to target different diseases.

Antimicrobial Hybrids: Researchers have synthesized thiazole and bis-thiazole molecules linked to an azo-sulfamethoxazole moiety to create novel antimicrobial agents aimed at overcoming sulfonamide resistance. nih.gov

Anticancer Hybrids: Benzimidazole-1,2,3-triazole-sulfonamide hybrids have been developed and evaluated for their antiproliferative activities against aggressive human cancer cell lines. d-nb.info In another study, tri-aryl imidazole-benzene sulfonamide hybrids were designed as selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. mdpi.com

Enzyme Inhibitor Hybrids: To develop potent and selective carbonic anhydrase inhibitors, a triazino[5,6-b]indole tail was conjugated to a benzene (B151609) sulfonamide via a 1,2,3-triazole linker, resulting in compounds with low nanomolar inhibitory activity. nih.gov

Antitrypanosomal Hybrids: Novel 3-nitro-1H-1,2,4-triazole-based sulfonamides have shown significant activity against T. cruzi, the parasite responsible for Chagas disease, with many derivatives proving more potent than the reference drug benznidazole. nih.gov

This molecular hybridization approach has proven to be a fruitful strategy for discovering novel bioactive candidates by leveraging the synergistic effects of different pharmacophoric units. nih.govresearchgate.net

Hybrid StructurePharmacophores CombinedTherapeutic Target/ApplicationReference
Benzimidazole-1,2,3-triazole-sulfonamideBenzimidazole, 1,2,3-Triazole, SulfonamideAntimicrobial, Antiproliferative d-nb.info
Triazino[5,6-b]indole-benzene sulfonamideTriazino[5,6-b]indole, 1,2,3-Triazole, Benzene SulfonamideCarbonic Anhydrase Inhibition nih.gov
Imidazole-Benzene SulfonamideTri-aryl Imidazole, Benzene SulfonamideSelective Carbonic Anhydrase IX/XII Inhibition mdpi.com
3-Nitro-1H-1,2,4-triazole-sulfonamideNitrotriazole, SulfonamideAntitrypanosomal (Chagas Disease) nih.gov
Thiazole-azo-sulfamethoxazoleThiazole, Azo-group, SulfamethoxazoleAntimicrobial nih.gov
Table 2: Examples of Hybrid Molecules Incorporating the Triazole-Sulfonamide Scaffold.

Future Perspectives in Drug Discovery and Development

The this compound scaffold and its derivatives continue to be a fertile ground for drug discovery and development. ajchem-b.com The inherent properties of the 1,2,4-triazole ring—such as its metabolic stability, hydrogen bonding capacity, and dipole character—make it a privileged structure in medicinal chemistry, capable of interacting with high affinity at biological receptors. nih.gov The sulfonamide group is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial and enzyme-inhibiting properties. ajchem-b.com

Future research will likely focus on several key areas:

Rational Design and SAR: Deeper understanding of structure-activity relationships (SAR) will guide the design of more potent and selective molecules. nih.gov Computational tools like molecular docking will continue to be essential for predicting binding modes and optimizing interactions with biological targets. nih.govnih.gov

Novel Hybrid Compounds: The strategy of creating hybrid molecules by linking the triazole-sulfonamide core to other pharmacophores will be further explored to develop multi-target agents for complex diseases like cancer and infectious diseases. nih.govtandfonline.com

Advanced Synthetic Methodologies: The use of modern synthetic techniques, such as "click chemistry," microwave-assisted synthesis, and flow chemistry, will accelerate the discovery process by enabling the rapid and efficient creation of diverse compound libraries. nih.govpensoft.net

New Therapeutic Areas: While already established in several areas, the broad biological activity of triazole sulfonamides suggests potential applications against other diseases. ijpsr.commdpi.com Exploring their efficacy as antiviral, anti-inflammatory, or anticonvulsant agents represents a promising avenue for future investigation. mdpi.comnih.gov

The versatility and proven track record of the triazole-sulfonamide framework ensure its continued relevance in the ongoing search for novel and effective therapeutic agents. ajchem-b.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Phenyl-1H-1,2,4-triazole-3-sulfonamide, and how can purity be validated?

  • Synthesis : A common method involves coupling 1-benzyl-1H-1,2,4-triazole-3-sulfonamide with isocyanates under reflux in aprotic solvents (e.g., DMF or THF) at 80–100°C for 12–24 hours. Catalysts like triethylamine improve yields by deprotonating intermediates .
  • Purification : Recrystallization from DMSO/ethanol mixtures or column chromatography (silica gel, ethyl acetate/hexane) is recommended.
  • Validation : Purity ≥95% is confirmed via HPLC (e.g., 95.99% at 210 nm) and LCMS (e.g., m/z 438.10 [M+1]<sup>+</sup>). ¹H NMR (DMSO-d6) should show characteristic peaks: δ 8.9 (s, 1H, triazole), 7.35–7.28 (m, 5H, phenyl) .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability : The sulfonamide group is sensitive to hydrolysis. Store at –20°C in inert atmospheres (argon) with desiccants. Avoid prolonged exposure to light or moisture, which can degrade the triazole ring .
  • Monitoring : Use TLC (silica, Rf ≈ 0.3 in ethyl acetate) or periodic NMR to detect degradation (e.g., new peaks near δ 2.5–3.0 indicating sulfonic acid byproducts).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methods : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electron density maps. The sulfonamide sulfur (partial charge ≈ +1.2) and triazole N2 (≈ –0.8) are key reactive sites .
  • Validation : Compare predicted intermediates (e.g., sulfonyl chloride) with experimental LCMS data. For example, oxidation with H2O2 yields sulfone derivatives (m/z +16 Da) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Study : Discrepancies in NLRP3 inflammasome inhibition (IC50 ranging from 0.5–10 µM) may arise from assay conditions. Standardize cell lines (e.g., THP-1 macrophages), LPS priming duration (4–6 hours), and ATP concentration (5 mM) .
  • Controls : Use MCC950 (a known NLRP3 inhibitor) as a positive control. Confirm target engagement via Western blot (caspase-1 cleavage) .

Q. How to design experiments to probe the environmental toxicity of this compound?

  • Guidelines : Follow OECD Test No. 201/202 for algal and Daphnia toxicity. The compound’s R52-53 classification (harmful to aquatic life) mandates testing at ≤1 mg/L for 48–72 hours .
  • Analytics : Quantify biodegradation products via LC-MS/MS (e.g., 5-amino-triazole fragments, m/z 128.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.